Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-
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Overview
Description
Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- is a complex organic compound with a unique structure that includes a brominated ethanone group and a sulfonyl-substituted pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- typically involves multi-step organic reactions. One common method includes the bromination of a precursor ethanone compound, followed by the introduction of the sulfonyl and pyrrole groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethanone derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Scientific Research Applications
Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- is unique due to its specific substitution pattern and the presence of both bromine and sulfonyl groups
Properties
CAS No. |
885518-13-8 |
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Molecular Formula |
C15H16BrNO3S |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2-bromo-1-[2,4-dimethyl-1-(4-methylphenyl)sulfonylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C15H16BrNO3S/c1-10-4-6-13(7-5-10)21(19,20)17-9-11(2)15(12(17)3)14(18)8-16/h4-7,9H,8H2,1-3H3 |
InChI Key |
HNTMKGDFGSMDGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2C)C(=O)CBr)C |
Origin of Product |
United States |
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